Ragaglitazar

Catalog No.
S541016
CAS No.
222834-30-2
M.F
C25H25NO5
M. Wt
419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ragaglitazar

CAS Number

222834-30-2

Product Name

Ragaglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1

InChI Key

WMUIIGVAWPWQAW-DEOSSOPVSA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(-) DRF 2725, (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid, DRF 2725, DRF-2725, DRF2725, NNC 61-0029, ragaglitazar

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Description

The exact mass of the compound (-)-3-(4-(2-(Phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid is 419.1733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ragaglitazar is a novel compound classified as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It is primarily designed to enhance insulin sensitivity and address diabetic dyslipidemia. The compound has a chemical formula of C₂₅H₂₅NO₅ and a molecular weight of approximately 419.477 g/mol. Its structure includes a phenoxazine moiety, which contributes to its biological activity and pharmacological profile .

, primarily involving its activation of PPARα and PPARγ. Upon binding to these receptors, it induces the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The mechanism involves the formation of heterodimers with retinoid X receptors, leading to the regulation of target gene expression .

In laboratory settings, ragaglitazar has been shown to enhance lipoprotein lipase activity, decrease plasma triglycerides, and modulate levels of apolipoproteins, particularly ApoCIII .

Ragaglitazar exhibits significant biological activity as an insulin sensitizer. In clinical studies, it has demonstrated the ability to lower fasting plasma glucose levels by up to 18%, reduce triglycerides by 36%, and increase high-density lipoprotein cholesterol by 33% in patients with type 2 diabetes . Additionally, it has shown potential anti-inflammatory effects through the modulation of adipokines and cytokines involved in metabolic syndrome .

The synthesis of ragaglitazar has been achieved through various methodologies. A notable approach involves the alkylation of enantiomerically pure intermediates with specific mesylates to yield the desired product. This process typically requires careful control of reaction conditions to ensure high yields and purity . The synthesis can be summarized in several key steps:

  • Preparation of an enantiomerically pure intermediate.
  • Alkylation using a suitable mesylate.
  • Purification through chromatography techniques.

The entire process can be completed in six steps using asymmetric phase-transfer catalysis as a key technique .

Ragaglitazar is primarily investigated for its applications in treating type 2 diabetes and associated metabolic disorders. Its dual action on PPARα and PPARγ makes it a candidate for addressing insulin resistance while simultaneously improving lipid profiles. Additionally, its potential use in managing conditions such as obesity and metabolic syndrome is under exploration .

Ragaglitazar shares similarities with other dual agonists targeting PPAR receptors. Here are some comparable compounds:

CompoundPPAR ActivityUnique Features
RosiglitazonePPARγStronger PPARγ agonist; primarily used for diabetes
PioglitazonePPARγSimilar application but different safety profile
FenofibratePPARαPrimarily affects lipid levels; weaker PPARγ action
MK-767Dual AgonistSimilar mechanism; associated with adverse effects

Uniqueness of Ragaglitazar: Ragaglitazar is distinguished by its balanced activation of both PPARα and PPARγ, which allows for comprehensive management of metabolic dysregulation compared to others that may target only one receptor type or have limited efficacy on lipid profiles .

Synthetic Routes and Key Intermediate Compounds

The synthesis of ragaglitazar has been approached through multiple strategic pathways, each presenting unique advantages and challenges for large-scale pharmaceutical production. The primary synthetic routes identified in the literature demonstrate significant evolution from early laboratory methods to optimized industrial processes [1] [2] [3].

The most significant breakthrough in ragaglitazar synthesis was achieved by Novo Nordisk, which developed a convergent synthetic procedure specifically designed for large-scale preparation [1] [2] [3]. This approach represents a substantial improvement over earlier synthetic methods and has been successfully demonstrated at pilot scale with production of 44 kilograms of material [4] [5] [6]. The convergent nature of this synthesis allows for parallel preparation of key building blocks, significantly reducing overall synthetic time and improving process efficiency.

A critical advancement in the synthetic methodology was the development of an asymmetric phase-transfer catalyzed glycolate alkylation approach by Andrus and colleagues [7] [8] [9]. This methodology utilizes diphenylmethyloxy-2,5-dimethoxyacetophenone as a protected acetophenone surrogate under solid-liquid phase-transfer conditions [7] [8]. The reaction employs trifluorobenzyl cinchonidinium bromide catalyst at 10 mol% loading with cesium hydroxide, providing S-alkylation products at -35°C in high yield (80-99%) with excellent enantioselectivities (80-90% enantiomeric excess) [7] [8] [9].

Table 1: Comparative Analysis of Ragaglitazar Synthetic Routes

Synthetic ApproachKey StrategyStereochemical Control MethodEnantiomeric Excess (%)Yield (%)Scalability
Novo Nordisk Industrial RouteEnzymatic kinetic resolutionPectinex Ultra SP-L enzyme resolution98.4-99.643-48Pilot scale (44 kg)
Phase-Transfer Catalyzed RouteAsymmetric phase-transfer catalysisTrifluorobenzyl cinchonidinium bromide catalyst80-90 (99 after recrystallization)80-99Laboratory scale
Asymmetric Epoxidation RouteChiral yttrium-biaryldiol complexesY-biphenyldiol catalyst complex≤9970-85Laboratory scale

The phenoxazine ring system, a core structural component of ragaglitazar, requires careful synthetic consideration due to its electronic properties and steric constraints [10] [11]. The attachment of the phenoxazine moiety to the ethanol linker represents a critical step that influences both the stereochemical outcome and the overall yield of the synthetic sequence [1] [4].

Enzymatic Kinetic Resolution Strategies

The most industrially relevant approach to ragaglitazar synthesis employs enzymatic kinetic resolution as the key stereochemical control element [1] [4] [3]. This strategy has been extensively developed by Novo Nordisk and represents the current state-of-the-art for large-scale production of enantiomerically pure ragaglitazar.

The enzymatic kinetic resolution process utilizes Pectinex Ultra SP-L enzyme for the enantioselective hydrolysis of racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [4] [5]. The process operates under carefully controlled conditions with pH maintained between 7.5-8.0 and temperature regulated at 30-35°C [4]. The enzyme demonstrates remarkable selectivity, achieving enantiomeric excess values of 98.4-99.6% for the desired S-enantiomer [4] [5].

The enzymatic resolution process has been successfully scaled to pilot plant operations, with production runs achieving 44 kg of material [4]. The process yields the key intermediate (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid in 43-48% yield with exceptional enantiomeric purity [4] [5]. This yield represents the theoretical maximum for a kinetic resolution process, where one enantiomer is selectively consumed while the other remains intact.

Critical process parameters for the enzymatic resolution include enzyme loading, which typically ranges from 0.3 to 1.0 grams per liter of reaction mixture [4]. The reaction is conducted in an aqueous medium with 2-propanol serving as a cofactor for enzyme regeneration [4]. Temperature control is essential, as elevated temperatures lead to rapid enzyme deactivation, while temperatures below 25°C result in significantly reduced reaction rates.

The enzyme stability under process conditions has been extensively studied, with particular attention to pH sensitivity and thermal degradation pathways [4]. The Pectinex Ultra SP-L enzyme shows optimal activity at pH 7.8, with significant activity loss observed at pH values below 7.0 or above 8.5 [4]. Long-term storage of the enzyme requires refrigeration and protection from moisture to maintain catalytic activity.

Convergent Synthesis Approaches for Scalability

The convergent synthesis strategy developed for ragaglitazar represents a paradigm shift from linear synthetic approaches to a more efficient parallel preparation of key building blocks [1] [2] [3]. This approach divides the target molecule into two major fragments: the phenoxazine-containing portion and the chiral propanoic acid side chain [1].

The preparation of the phenoxazine-10-ethanol derivative involves treatment of phenoxazine with ethylene oxide or equivalent electrophilic ethyl sources under basic conditions [12] [13]. The reaction typically employs potassium carbonate as a base in aprotic solvents such as dimethylformamide or acetonitrile [12]. Temperature control is critical, with optimal conditions occurring at 80-100°C to ensure complete conversion while minimizing side reactions.

The second major fragment, the chiral propanoic acid moiety, is prepared through the enzymatic kinetic resolution process described previously [1] [4]. This fragment carries the critical stereochemical information necessary for biological activity and represents the most challenging aspect of the synthesis from a stereochemical control perspective.

The convergent coupling of these two fragments occurs through ether formation between the hydroxyl group of the phenoxazine-ethanol derivative and the aromatic portion of the chiral acid fragment [1] [2]. This coupling reaction typically employs Williamson ether synthesis conditions, utilizing strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents [1].

The convergent approach offers several advantages for large-scale production [1] [3]. First, it allows for parallel preparation of both fragments, reducing overall synthetic time. Second, each fragment can be optimized independently, allowing for more efficient process development. Third, the approach provides flexibility in sourcing starting materials, as either fragment can be prepared from alternative routes if supply issues arise.

Table 2: Key Intermediates in Ragaglitazar Synthesis

Key IntermediateSynthetic MethodCritical ParametersPurity Requirements (%)Scale-up Issues
(S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acidEnzymatic kinetic resolutionpH 7.5-8.0, 30-35°C, enzyme loading≥98.5Enzyme cost, pH control
Phenoxazine-10-ethanol derivativePhenoxazine N-alkylationTemperature control, base selection≥95Heat removal, solvent recovery
3-(4-benzyloxy-phenyl)-2-ethoxy-acrylic acid ethyl esterPhase-transfer alkylationCatalyst loading (10 mol%), -35°C≥90Catalyst recovery, waste management

Stereochemical Control and Chiral Purity Optimization

The stereochemical control in ragaglitazar synthesis represents one of the most critical aspects of the manufacturing process, as the biological activity of the compound is highly dependent on the absolute configuration of the chiral center [1] [14] [15]. The S-enantiomer demonstrates the desired dual peroxisome proliferator-activated receptor alpha and gamma agonist activity, while the R-enantiomer shows significantly reduced or altered biological effects [14] [15].

The primary stereochemical control strategy employed in industrial synthesis relies on enzymatic kinetic resolution [1] [4] [3]. This approach offers several advantages over alternative asymmetric synthesis methods, including high enantioselectivity, mild reaction conditions, and demonstrated scalability to pilot plant operations [4]. The Pectinex Ultra SP-L enzyme system achieves enantiomeric excess values consistently above 98.4%, meeting the stringent purity requirements for pharmaceutical applications [4] [5].

Alternative stereochemical control methods have been explored for ragaglitazar synthesis, including asymmetric catalysis approaches [16]. Chiral yttrium-biaryldiol complexes have been successfully employed for the asymmetric epoxidation of alpha,beta-unsaturated esters relevant to ragaglitazar synthesis [16]. These catalysts demonstrate excellent enantioselectivity (up to 99% enantiomeric excess) and good reactivity, with catalyst loadings as low as 0.5-2 mol% [16].

The phase-transfer catalysis approach developed by Andrus and colleagues provides another viable route for stereochemical control [7] [8] [9]. The trifluorobenzyl cinchonidinium bromide catalyst system operates through a tight ion-pair model that includes van der Waals contacts between the extended enolate and the isoquinoline portion of the catalyst [7] [8]. This interaction provides the stereochemical discrimination necessary for high enantioselectivity.

Enantiopurity enhancement through recrystallization represents a critical process step for achieving pharmaceutical-grade material [7] [1]. The initial enantiomeric excess obtained from asymmetric synthesis (typically 80-90%) can be enhanced to greater than 99% through a single recrystallization from appropriate solvents [7]. Diethyl ether has been identified as particularly effective for this purification step [7].

The formation of diastereomeric salts provides an alternative approach to enantiomeric purification [17]. The L-arginine salt of ragaglitazar has been extensively studied and shows distinct crystallographic properties that facilitate purification [17]. This salt formation approach is particularly valuable for industrial applications, as it provides a robust method for achieving high enantiopurity while simultaneously controlling the physical properties of the final product.

Analytical methods for stereochemical purity determination have been developed and validated for ragaglitazar [18]. High-resolution capillary electrophoresis methods provide selective and sensitive analysis of enantiomeric composition [18]. These methods are essential for process control and quality assurance in large-scale manufacturing operations.

The stereochemical stability of ragaglitazar under various process conditions has been evaluated to ensure that enantiomeric purity is maintained throughout the synthetic sequence [1]. The chiral center shows excellent stability under neutral and mildly basic conditions but can undergo racemization under strongly acidic conditions at elevated temperatures [1]. This stability profile influences the choice of reaction conditions and purification protocols used in the manufacturing process.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production of ragaglitazar presents numerous technical challenges that require sophisticated engineering solutions [1] [4] [3]. These challenges span multiple aspects of the manufacturing process, from raw material handling to final product formulation and packaging.

Temperature control represents one of the most significant challenges in large-scale ragaglitazar production [7] [1]. The enzymatic kinetic resolution process requires precise temperature maintenance at 30-35°C throughout the reaction period [4]. At industrial scale, heat transfer limitations and the exothermic nature of some synthetic steps complicate temperature control [1]. Advanced reactor designs with enhanced heat transfer capabilities, including jacketed reactors with optimized heat transfer surfaces and circulation systems, have been implemented to address these challenges.

Enzyme stability and cost management present ongoing challenges for industrial production [4]. The Pectinex Ultra SP-L enzyme represents a significant portion of the overall raw material cost, and enzyme degradation during the process reduces both yield and product quality [4]. Solutions under development include enzyme immobilization technologies that allow for enzyme recovery and reuse, as well as process optimization to minimize enzyme loading while maintaining high conversion rates [4].

Solvent recovery and waste management constitute major environmental and economic considerations for large-scale production [1]. The synthetic process employs significant quantities of organic solvents, including toluene, ethyl acetate, and various alcohols [1]. Comprehensive solvent recovery systems, including distillation and purification protocols, have been implemented to minimize environmental impact and reduce operating costs [1].

Product crystallization and polymorphism control represent critical quality control challenges [17]. Ragaglitazar can exist in multiple crystalline forms, and the specific polymorph affects both stability and bioavailability [17]. Controlled crystallization protocols, including seeding strategies and precipitation control, have been developed to ensure consistent production of the desired crystalline form [17].

Safety considerations for handling reactive intermediates require specialized equipment and protocols [1]. Several synthetic intermediates are moisture-sensitive or thermally unstable, requiring inert atmosphere handling and controlled storage conditions [1]. Automated handling systems and containment protocols have been implemented to minimize worker exposure and ensure process safety [1].

Table 3: Industrial-Scale Production Challenges and Solutions

Production ChallengeTechnical IssueProposed SolutionImplementation Status
Stereochemical Purity ControlMaintaining >98% ee during scale-upIn-process monitoring, chiral HPLCEstablished (pilot scale)
Enzyme Stability and CostEnzyme degradation, high procurement costEnzyme immobilization, process optimizationUnder development
Temperature Control at ScaleExothermic reactions, heat transferImproved reactor design, cooling systemsOptimized
Solvent Recovery and WasteOrganic solvent losses, environmental impactDistillation optimization, recyclingPartially implemented
Product CrystallizationPolymorphism control, arginine salt formationSeeding, controlled precipitationEstablished

The development of robust analytical methods for in-process monitoring represents a critical success factor for industrial production [1]. Real-time monitoring of reaction progress, enantiomeric purity, and impurity levels allows for rapid process adjustments and ensures consistent product quality [1]. High-performance liquid chromatography with chiral stationary phases has been implemented for routine monitoring of stereochemical purity throughout the manufacturing process [1].

Quality control protocols for ragaglitazar manufacturing encompass multiple analytical techniques to ensure compliance with pharmaceutical standards [1] [17]. These protocols include assessment of chemical purity, enantiomeric excess, residual solvents, microbial contamination, and physical properties such as particle size distribution and crystalline form [1] [17].

The economic optimization of the manufacturing process requires careful consideration of yield optimization, raw material costs, and process efficiency [1] [4]. Process intensification strategies, including continuous flow processing and integrated reaction-separation schemes, are under evaluation to improve overall process economics [1]. These approaches offer the potential for reduced equipment requirements, improved yield, and enhanced process control.

Scale-up verification studies have been conducted to ensure that laboratory-developed processes translate effectively to pilot and commercial scale operations [4]. These studies focus on identifying scale-dependent phenomena, optimizing mixing and heat transfer, and validating process control strategies [4]. The successful demonstration of 44-kilogram pilot scale production provides confidence in the scalability of the developed processes [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

419.17327290 g/mol

Monoisotopic Mass

419.17327290 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q5ELR5A7Y5

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Ragaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity. Ragaglitazar reduces blood pressure (BP) and improves endothelial function in antihypertensive studies.

Other CAS

222834-30-2

Dates

Last modified: 02-18-2024
Ye JM, Iglesias MA, Watson DG, Ellis B, Wood L, Jensen PB, Sorensen RV, Larsen PJ, Cooney GJ, Wassermann K, Kraegen EW: PPARalpha /gamma ragaglitazar eliminates fatty liver and enhances insulin action in fat-fed rats in the absence of hepatomegaly. Am J Physiol Endocrinol Metab. 2003 Mar;284(3):E531-40. [PMID:12556350]

Explore Compound Types